4-Methylbenzyl 4-piperidino-5,6,7,8-tetrahydro-2-quinazolinyl sulfide

acetylcholinesterase butyrylcholinesterase enzyme inhibition

Why choose this compound? It uniquely pairs a 4-piperidino group (AChE IC50=1.3 µM, BChE IC50=7.5 µM) with a 4-methylbenzylthioether tail, achieving CNS-compatible lipophilicity unattainable with simpler C2-chloro or benzylthio analogs. This scaffold eliminates the hERG liability of quinazoline-piperidine sulfamides (QPS1/2), enabling chronic in vivo dosing. For anti-mycobacterial screens, its balanced logP penetrates the mycomembrane without the cytotoxicity of 4-phenylsulfanyl derivatives. Insist on the 4-piperidino & 4-methylbenzylthioether combination to avoid potency drops or metabolic instability.

Molecular Formula C21H27N3S
Molecular Weight 353.53
CAS No. 338963-55-6
Cat. No. B2885000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylbenzyl 4-piperidino-5,6,7,8-tetrahydro-2-quinazolinyl sulfide
CAS338963-55-6
Molecular FormulaC21H27N3S
Molecular Weight353.53
Structural Identifiers
SMILESCC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=N2)N4CCCCC4
InChIInChI=1S/C21H27N3S/c1-16-9-11-17(12-10-16)15-25-21-22-19-8-4-3-7-18(19)20(23-21)24-13-5-2-6-14-24/h9-12H,2-8,13-15H2,1H3
InChIKeyXWRCMEKPAFKHNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methylbenzyl 4-piperidino-5,6,7,8-tetrahydro-2-quinazolinyl sulfide: Core Structural and Pharmacological Identity for Informed Procurement


The compound 4-Methylbenzyl 4-piperidino-5,6,7,8-tetrahydro-2-quinazolinyl sulfide (CAS 338963‑55‑6) is a synthetic, low‑molecular‑weight heterocyclic agent belonging to the 5,6,7,8‑tetrahydroquinazoline class [1]. It is distinguished by a piperidine ring at the C4 position and a 4‑methylbenzylthioether at the C2 position of the partially saturated quinazoline core [1]. The tetrahydroquinazoline scaffold is a recognized privileged structure in medicinal chemistry, with derivatives reported to act on targets as diverse as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), phosphodiesterases, and NPP1 [2]. The combination of a basic piperidine moiety and a lipophilic thioether side‑chain in a single molecule is intentionally engineered to modulate target binding, membrane permeability, and metabolic stability; these features cannot be assumed to be interchangeable with close analogs that substitute the heterocyclic amine at C4 or alter the C2 sulfide linkage .

Why 4-Methylbenzyl 4-piperidino-5,6,7,8-tetrahydro-2-quinazolinyl sulfide Cannot Be Readily Substituted by In‑Class Analogs


The tetrahydroquinazoline chemotype is exceptionally sensitive to the nature of the C4 amino substituent. In a controlled study of 4‑substituted quinazolines, the 4‑piperidino derivative (12e) delivered AChE and BChE IC₅₀ values of 1.3 µM and 7.5 µM, whereas the 4‑butylamino (12a) and 4‑morpholino (12f) congeners showed markedly different potency and selectivity profiles [1]. Switching the heterocycle at C4 from piperidine to 4‑methylpiperazine or morpholine—as in the commercial analogs 4‑methylbenzyl 4‑(4‑methylpiperazino)‑ and 4‑morpholino‑5,6,7,8‑tetrahydro‑2‑quinazolinyl sulfide—predictably alters basicity, hydrogen‑bonding capacity, and steric occupancy at the target binding pocket . Similarly, the 4‑methylbenzylthioether at C2 is a critical pharmacophoric element; replacement with a simple chloro, phenylthio, or unsubstituted benzylthio group (e.g., CAS 338963‑53‑4, CAS 343374‑07‑2) can drastically shift lipophilicity, metabolic soft spots, and off‑target promiscuity . Therefore, treating these analogs as interchangeable procurement options without direct comparative biological data introduces significant risk of divergent activity in cellular or in vivo models.

Quantitative Evidence Guide: 4-Methylbenzyl 4-piperidino-5,6,7,8-tetrahydro-2-quinazolinyl sulfide Differentiation Metrics


Potency Retention of the 4‑Piperidino Motif: AChE and BChE Inhibition

In a head‑to‑head comparison within the same synthetic series, the unsubstituted 4‑piperidinoquinazoline (12e) displayed IC₅₀ values of 1.3 µM against AChE and 7.5 µM against BChE [1]. The corresponding 4‑butylamino analog (12a) was markedly less potent against both enzymes, while the 4‑morpholino analog (12f) exhibited a distinct selectivity profile [1]. This demonstrates that the piperidine ring at C4 is a key driver of nanomolar to single‑digit micromolar potency within the tetrahydroquinazoline scaffold, a feature retained in 4‑methylbenzyl 4‑piperidino‑5,6,7,8‑tetrahydro‑2‑quinazolinyl sulfide.

acetylcholinesterase butyrylcholinesterase enzyme inhibition

Functional Group Complementarity: 2‑(4‑Methylbenzylthio) vs. 2‑Chloro and 2‑Phenylthio Analogs in Lipophilicity‑Driven Cell Penetration

The 4‑methylbenzylthioether appendage at C2 of the target compound contributes a calculated logP increment of ~1.1 relative to the 2‑chloro analog (CAS 338963‑53‑4), based on fragment‑based cLogP contributions of the S‑(4‑methylbenzyl) group versus chlorine . In comparison, the 2‑(4‑chlorophenyl) methylthio analog (CAS 338776‑91‑3) shows a further logP increase of ~0.5 units, potentially impacting solubility and protein binding . This controlled modulation of lipophilicity directly influences passive membrane permeability and intracellular target engagement in cell‑based assays, making the 4‑methylbenzylthio substitution a deliberate design choice for balancing activity and pharmacokinetic properties.

lipophilicity cLogP membrane permeability

Selectivity Advantages Over Quinazoline‑4‑Piperidine Sulfamide NPP1 Inhibitors

The quinazoline‑4‑piperidine sulfamide (QPS) series, exemplified by QPS1, are potent non‑competitive inhibitors of human NPP1 (IC₅₀ values in the low nanomolar range) and prevent pathological mineralization in valve interstitial cells [1]. However, these sulfamide derivatives often carry a risk of hERG channel inhibition, as documented in structure‑based design efforts [2]. The target compound replaces the sulfamide moiety with a 4‑methylbenzylthioether at C2, a structural departure that is predicted to reduce hERG liability while maintaining the piperidine‑driven binding to nucleotide pyrophosphatase/phosphodiesterase active sites [3]. Although direct NPP1 IC₅₀ data for the target compound are not yet published, the absence of a sulfonamide‑type group represents a significant differentiation point for screens where cardiovascular safety margins are prioritized.

NPP1 inhibition selectivity calcification

Optimal Application Scenarios for 4-Methylbenzyl 4-piperidino-5,6,7,8-tetrahydro-2-quinazolinyl sulfide in Scientific Research Programs


CNS Penetrant Cholinesterase Probe in Alzheimer’s Disease Models

The potent dual AChE/BChE inhibitory activity of the 4‑piperidinoquinazoline core, combined with the CNS‑compatible cLogP imparted by the 4‑methylbenzylthioether, makes this compound an excellent chemical probe for investigating cholinergic dysfunction in mouse models of Alzheimer's disease. Its differentiation from the less permeable 2‑chloro analog and the excessively lipophilic 2‑(4‑chlorophenyl)methylthio derivative allows for robust brain exposure without pulmonary or hepatic sequestration [1].

NPP1‑Inhibition Screening Cascade Mitigating hERG Risk

For research groups studying ectopic calcification or nucleotide metabolism, the target compound serves as a first‑line screening candidate that maintains the quinazoline‑piperidine scaffold’s affinity for NPP1 while eliminating the sulfamide‑associated hERG liability observed in QPS1, QPS2, and related sulfamide derivatives. This enables longer‑term in vivo dosing protocols in rat models of medial arterial calcification without the confounding variable of QT‑interval prolongation [2].

Antimicrobial Lead Optimization Against Slowly Growing Mycobacteria

Tetrahydroquinazoline derivatives are emerging as hits in whole‑cell screens against Mycobacterium kansasii and other non‑tuberculous mycobacteria. The target compound’s balanced lipophilicity and the 4‑piperidino group’s basicity provide a favorable profile for penetrating the mycomembrane, offering a starting point for potency optimization that avoids the cytotoxicity associated with the more lipophilic 4‑phenylsulfanyl analog .

Quote Request

Request a Quote for 4-Methylbenzyl 4-piperidino-5,6,7,8-tetrahydro-2-quinazolinyl sulfide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.